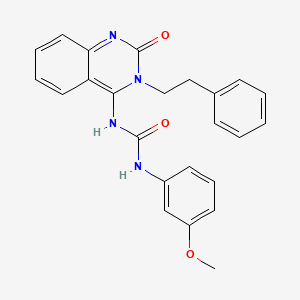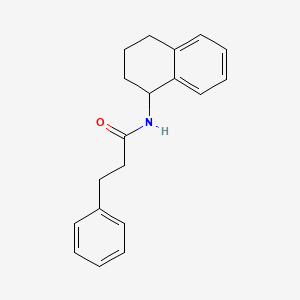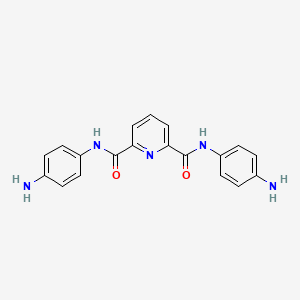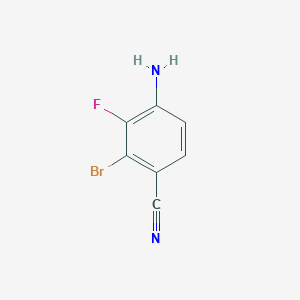
2-Methyl-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzamide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)benzamide typically involves the hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile under base or acid catalysis to produce 2-nitro-4-trifluoromethyl benzamide. This intermediate is then subjected to alcoholysis using a sulfuric acid-methanol solution to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yield and purity. The process includes careful control of temperature, pH, and reaction time to ensure efficient conversion of starting materials to the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Methyl-4-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It finds applications in the production of agrochemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can modulate the activity of enzymes and receptors involved in various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzamide: Similar in structure but lacks the methyl group, which can influence its chemical properties and biological activities.
2-Fluoro-4-(trifluoromethyl)benzamide: Contains a fluorine atom instead of a methyl group, leading to different reactivity and applications.
Uniqueness
2-Methyl-4-(trifluoromethyl)benzamide is unique due to the presence of both a methyl and a trifluoromethyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Propiedades
Número CAS |
1214323-24-6 |
|---|---|
Fórmula molecular |
C9H8F3NO |
Peso molecular |
203.16 g/mol |
Nombre IUPAC |
2-methyl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C9H8F3NO/c1-5-4-6(9(10,11)12)2-3-7(5)8(13)14/h2-4H,1H3,(H2,13,14) |
Clave InChI |
MRDNOEMCHQZIMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(F)(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R,4S)-6-Fluoro-2-methylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14126722.png)

![1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea](/img/structure/B14126733.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14126739.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14126751.png)

![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14126782.png)
